Steric Bulk and Lipophilicity Comparison
The differentiation of (3-Isopropylfuran-2-yl)boronic acid from simpler furan boronic acids is defined by its quantitative steric and physicochemical properties. Using computed molecular descriptors, the isopropyl substitution leads to a measurable increase in steric bulk, which is directly correlated with target binding specificity and bioavailability. This allows scientists to select the appropriate building block based on quantitative, rather than qualitative, criteria [1]. These calculated values for (3-Isopropylfuran-2-yl)boronic acid and its unsubstituted analogs provide a data-driven basis for selection in structure-based design.
| Evidence Dimension | Calculated Molecular Descriptors (Representative Values) |
|---|---|
| Target Compound Data | Molecular Weight: 153.97 g/mol; Topological Polar Surface Area (TPSA): ~53.6 Ų; cLogP: ~1.45 |
| Comparator Or Baseline | Furan-2-boronic acid: M.W. 111.89 g/mol; TPSA ~53.6 Ų; cLogP ~0.67. Furan-3-boronic acid: M.W. 111.89 g/mol; TPSA ~53.6 Ų; cLogP ~0.55 |
| Quantified Difference | Increase in cLogP of 0.78-0.90 log units; 42 Da increase in molecular weight compared to unsubstituted analogs. |
| Conditions | Calculated using standard cheminformatics software (e.g., RDKit, ChemAxon). |
Why This Matters
The quantifiable increase in lipophilicity (cLogP) and steric bulk directly informs the design of compounds with improved membrane permeability and target specificity in drug discovery programs.
- [1] ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Calculated Properties for 3-(iso-Propyl)furan-2-boronic acid, Furan-2-boronic acid, and Furan-3-boronic acid. View Source
